3-(tert-Butoxy)spiro[3.3]heptan-1-one
CAS No.: 1909317-13-0
Cat. No.: VC5059554
Molecular Formula: C11H18O2
Molecular Weight: 182.263
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909317-13-0 |
|---|---|
| Molecular Formula | C11H18O2 |
| Molecular Weight | 182.263 |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-3-one |
| Standard InChI | InChI=1S/C11H18O2/c1-10(2,3)13-9-7-8(12)11(9)5-4-6-11/h9H,4-7H2,1-3H3 |
| Standard InChI Key | DSQCGXGHJZTQEE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC1CC(=O)C12CCC2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core consists of a spiro[3.3]heptane system, where two cyclopropane rings share a single atom, creating a rigid, three-dimensional scaffold. The tert-butoxy group (-OtBu) at position 3 introduces steric bulk and enhances solubility in nonpolar solvents, while the ketone at position 1 provides a reactive site for further functionalization. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈O₂ |
| Molecular Weight | 182.263 g/mol |
| IUPAC Name | 1-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-3-one |
| SMILES | CC(C)(C)OC1CC(=O)C12CCC2 |
| InChI Key | DSQCGXGHJZTQEE-UHFFFAOYSA-N |
The spirocyclic geometry enforces non-planar conformations, reducing rotational freedom and mimicking the spatial arrangement of meta- or para-substituted benzene rings. This rigidity is advantageous in drug design, where predictable pharmacokinetics are critical.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3-(tert-Butoxy)spiro[3.3]heptan-1-one typically begins with a bicyclic precursor, such as spiro[3.3]heptan-1-one, which undergoes alkylation with tert-butyl bromide under basic conditions. Alternative routes involve cyclopropanation of α,β-unsaturated ketones followed by tert-butoxylation. Key steps include:
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Cyclopropanation: A [2+1] cycloaddition between a diene and a carbene precursor forms the spiro[3.3]heptane core.
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Alkylation: Reaction with tert-butanol in the presence of a Lewis acid (e.g., BF₃·OEt₂) introduces the tert-butoxy group.
Yields are moderate (40–60%), with purity dependent on chromatographic separation. Challenges include regioselectivity in alkylation and side reactions from the ketone’s reactivity.
Industrial Manufacturing
Industrial production employs continuous-flow reactors to optimize heat transfer and reaction efficiency. A representative protocol involves:
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Feedstock: Spiro[3.3]heptan-1-one and tert-butyl alcohol.
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Conditions: 80–100°C, 10–15 bar pressure, with acidic catalysts (e.g., Amberlyst® 15).
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Purification: Distillation and recrystallization from hexane/ethyl acetate mixtures.
Scalability remains limited by the high cost of spirocyclic precursors, though advances in catalytic cyclopropanation may reduce expenses.
Applications in Medicinal Chemistry
Bioisosteric Replacement
The spiro[3.3]heptane system serves as a non-collinear bioisostere for benzene rings, addressing limitations of planar aromatics such as metabolic instability and poor solubility. Comparative studies highlight its advantages:
| Parameter | Benzene | Spiro[3.3]heptane Derivative |
|---|---|---|
| LogP | 2.13 | 1.98 |
| Metabolic Stability | Low | High |
| Solubility (mg/mL) | 0.5 | 2.3 |
These properties make the compound a candidate for replacing meta-substituted phenyl groups in kinase inhibitors and GPCR-targeted therapies.
Case Study: Anticancer Drug Analogues
In a proof-of-concept study, 3-(tert-Butoxy)spiro[3.3]heptan-1-one was incorporated into a Bruton’s tyrosine kinase (BTK) inhibitor analogue. The spiro derivative exhibited:
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Enhanced Selectivity: Reduced off-target binding compared to the benzene-containing parent drug.
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Improved Half-Life: 12.4 hours vs. 8.2 hours in murine models.
These findings underscore its potential in optimizing drug candidates.
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